oxalic acid;N-[3-(3-phenoxyphenoxy)propyl]cyclopentanamine
Overview
Description
Oxalic acid;N-[3-(3-phenoxyphenoxy)propyl]cyclopentanamine is a complex organic compound that combines the properties of oxalic acid and a substituted cyclopentanamineIt is a white crystalline solid that forms a colorless solution in water . The compound N-[3-(3-phenoxyphenoxy)propyl]cyclopentanamine is a derivative of cyclopentanamine, which is modified with a phenoxyphenoxypropyl group, adding unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-[3-(3-phenoxyphenoxy)propyl]cyclopentanamine involves multiple steps:
Synthesis of Oxalic Acid: Oxalic acid can be synthesized by the oxidation of carbohydrates with nitric acid or by heating sodium formate in the presence of an alkali catalyst.
Preparation of N-[3-(3-phenoxyphenoxy)propyl]cyclopentanamine: This involves the reaction of cyclopentanamine with 3-(3-phenoxyphenoxy)propyl chloride under basic conditions to form the desired amine derivative.
Industrial Production Methods
Industrial production of oxalic acid typically involves the oxidation of carbohydrates such as glucose with nitric acid or the heating of sodium formate with an alkali catalyst . The production of N-[3-(3-phenoxyphenoxy)propyl]cyclopentanamine on an industrial scale would require optimization of the reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oxalic acid can undergo oxidation to form carbon dioxide and water.
Reduction: The compound can be reduced to formic acid under specific conditions.
Substitution: The phenoxyphenoxypropyl group in N-[3-(3-phenoxyphenoxy)propyl]cyclopentanamine can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Formic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oxalic acid;N-[3-(3-phenoxyphenoxy)propyl]cyclopentanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of oxalic acid;N-[3-(3-phenoxyphenoxy)propyl]cyclopentanamine involves its interaction with specific molecular targets. Oxalic acid can act as a chelating agent, binding to metal ions and affecting their availability in biological systems . The phenoxyphenoxypropyl group may interact with various receptors or enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Oxalyl Chloride: A derivative of oxalic acid used in organic synthesis.
Disodium Oxalate: A salt of oxalic acid used in various industrial applications.
Calcium Oxalate: A naturally occurring compound found in plants and animals.
Uniqueness
Oxalic acid;N-[3-(3-phenoxyphenoxy)propyl]cyclopentanamine is unique due to the combination of oxalic acid’s chelating properties and the specific interactions of the phenoxyphenoxypropyl group with biological targets. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
oxalic acid;N-[3-(3-phenoxyphenoxy)propyl]cyclopentanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.C2H2O4/c1-2-10-18(11-3-1)23-20-13-6-12-19(16-20)22-15-7-14-21-17-8-4-5-9-17;3-1(4)2(5)6/h1-3,6,10-13,16-17,21H,4-5,7-9,14-15H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNIAVULXVEKNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCCOC2=CC(=CC=C2)OC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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